(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Overview
Description
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its enantioselective properties, making it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a 2,5-dimethylpyrrolidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors allows for better control over reaction parameters and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: It can be reduced to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the chiral center .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis and as a ligand in chiral catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantioselective products by stabilizing transition states and intermediates. The molecular pathways involved often include coordination with metal centers in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride: Another chiral compound used in asymmetric synthesis and catalysis.
(1R,2R,5R)-5-Amino-2-methylcyclohexanol hydrochloride: Used in similar applications but with different structural features and reactivity.
Uniqueness
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the pyrrolidine ring, which influence its reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483245 | |
Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70144-18-2 | |
Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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